N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
Description
N-[2-(1H-Benzimidazol-2-yl)ethyl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide (CAS: 307524-46-5) is a hybrid molecule combining a benzimidazole moiety with a coumarin-derived acetamide scaffold. Its molecular formula is C21H19N3O4, with a molecular weight of 377.4 g/mol and a ChemSpider ID of 1626446 . The structure features a 4-methyl-2-oxo-2H-chromen-7-yl (coumarin) group linked via an oxyacetamide bridge to a benzimidazole-ethyl chain.
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-13-10-21(26)28-18-11-14(6-7-15(13)18)27-12-20(25)22-9-8-19-23-16-4-2-3-5-17(16)24-19/h2-7,10-11H,8-9,12H2,1H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYDKAMBHGWVSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCCC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that combines a benzimidazole moiety with a chromenyl group, which is thought to contribute to its biological effects. The molecular formula is , and it has a molecular weight of 330.39 g/mol. The presence of both hydrophilic and lipophilic groups suggests potential for interaction with various biological targets.
Research indicates that compounds containing benzimidazole and chromene structures often exhibit diverse biological activities, including:
- Anticancer Activity : Compounds similar to this compound have been studied for their ability to induce apoptosis in cancer cells. The benzimidazole ring is known to interact with DNA, inhibiting cell proliferation and promoting cell death through various pathways, including the Bcl-2 family proteins .
- Antimicrobial Properties : The structural features of this compound suggest potential antimicrobial activity. Similar compounds have shown effectiveness against various bacterial strains, indicating that the benzimidazole moiety may enhance membrane permeability or disrupt metabolic pathways in pathogens .
Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
Case Studies
- Anticancer Efficacy : A study involving a derivative of this compound showed promising results in inhibiting tumor growth in xenograft models. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, highlighting the importance of the benzimidazole structure in mediating these effects.
- Antimicrobial Activity : In vitro assays indicated that this compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) lower than those of conventional antibiotics.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide exhibit anticancer properties. Studies have shown that benzimidazole derivatives can inhibit cell proliferation in various cancer cell lines, suggesting that this compound may have similar effects.
Case Study:
A study evaluated the cytotoxic effects of benzimidazole derivatives on human cancer cell lines. The results demonstrated significant inhibition of cell growth, which was attributed to the induction of apoptosis through mitochondrial pathways .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Benzimidazole derivatives are known for their effectiveness against a range of microbial pathogens.
Research Findings:
A comparative analysis of various benzimidazole compounds revealed that modifications in their structure could enhance their antimicrobial efficacy. This highlights the importance of structural optimization in developing new antimicrobial agents .
Anti-inflammatory Effects
Research indicates that compounds containing benzimidazole structures can exhibit anti-inflammatory properties. This is particularly relevant for conditions such as arthritis and other inflammatory diseases.
Mechanism of Action:
The anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response .
Neuroprotective Effects
Emerging studies suggest that benzimidazole derivatives can provide neuroprotection, potentially offering therapeutic strategies for neurodegenerative diseases like Alzheimer's and Parkinson's.
Evidence:
In vitro studies have shown that certain benzimidazole compounds can protect neuronal cells from oxidative stress-induced damage, suggesting a mechanism that could be harnessed for neuroprotective drug development .
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Coumarin-Oxyacetamide Derivatives
Several analogs share the 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide backbone but differ in substituents on the acetamide nitrogen:
Key Observations :
- Chlorinated Derivatives: The 6-chloro analog (Y041-7550) exhibits increased molecular weight (411.84 vs.
- Fluorophenyl Analog (4aa) : The fluorine atom may enhance binding via electronegative interactions, though its role here is primarily synthetic .
- Hydroxypropyl Derivative : The hydrophilic hydroxypropyl group could improve solubility, a critical factor in pharmacokinetics .
Benzimidazole-Acetamide Hybrids
Compounds featuring the 1H-benzimidazol-2-yl-ethyl motif demonstrate diverse biological activities:
Key Observations :
- Anti-inflammatory Derivatives : Compounds BA, BC, and BK from showed superior anti-inflammatory activity compared to Indomethacin, highlighting the benzimidazole-acetamide scaffold's versatility .
- Antidiabetic Potential: The benzylcarbamoyl derivative in targets glucose uptake, suggesting structural tuning for specific pathways .
Comparison with Analogs :
Anticancer Activity
- Coumarin-Acetamide Derivatives (4a–4g) : Exhibited IC50 values in the micromolar range against breast (MCF-7) and colon (HCT-116) cancer cells, with chloro and methyl groups enhancing potency .
- Coumarin-Amino Acid Hybrids: Demonstrated apoptosis induction via caspase-3 activation, suggesting a shared mechanism with the target compound .
Antimicrobial and Anti-inflammatory Effects
- Chlorinated Analogs : Showed broad-spectrum antimicrobial activity, likely due to increased membrane permeability .
- Benzimidazole Derivatives (BA–BK) : Reduced paw edema in rats by >50% at 50 mg/kg, outperforming Indomethacin .
Physicochemical and ADME Properties
| Property | Target Compound | Y041-7550 (Chloro analog) | 4aa (Fluorophenyl) |
|---|---|---|---|
| Molecular Weight (g/mol) | 377.4 | 411.84 | 340.3 |
| H-Bond Donors | 2 | 2 | 1 |
| H-Bond Acceptors | 6 | 6 | 5 |
| LogP (Predicted) | 2.1 | 2.8 | 2.3 |
| Solubility (mg/mL) | <0.1 | <0.1 | 0.5 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
